molecular formula C17H26N4O B6805818 N-(4-aminocyclohexyl)-4-pyridin-4-ylpiperidine-1-carboxamide

N-(4-aminocyclohexyl)-4-pyridin-4-ylpiperidine-1-carboxamide

Cat. No.: B6805818
M. Wt: 302.4 g/mol
InChI Key: IQUSGKAUUQSJQK-UHFFFAOYSA-N
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Description

N-(4-aminocyclohexyl)-4-pyridin-4-ylpiperidine-1-carboxamide is a synthetic organic compound that features a unique combination of a piperidine ring, a pyridine ring, and an aminocyclohexyl group

Properties

IUPAC Name

N-(4-aminocyclohexyl)-4-pyridin-4-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O/c18-15-1-3-16(4-2-15)20-17(22)21-11-7-14(8-12-21)13-5-9-19-10-6-13/h5-6,9-10,14-16H,1-4,7-8,11-12,18H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUSGKAUUQSJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC(=O)N2CCC(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminocyclohexyl)-4-pyridin-4-ylpiperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the piperidine intermediate.

    Attachment of the Aminocyclohexyl Group: The aminocyclohexyl group is introduced through a reductive amination reaction, where a cyclohexanone derivative is reacted with an amine in the presence of a reducing agent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminocyclohexyl group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the pyridine ring or the piperidine ring, potentially altering the compound’s pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenated derivatives and nucleophiles such as amines and thiols are commonly employed.

Major Products:

    Oxidation Products: Oxo derivatives of the aminocyclohexyl group.

    Reduction Products: Reduced forms of the pyridine and piperidine rings.

    Substitution Products: Various substituted derivatives of the pyridine ring.

Scientific Research Applications

N-(4-aminocyclohexyl)-4-pyridin-4-ylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions due to its potential bioactivity.

    Medicine: It is explored for its therapeutic potential, particularly in the development of drugs targeting neurological disorders and other diseases.

    Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)-4-pyridin-4-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: N-(4-aminocyclohexyl)-4-pyridin-4-ylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

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